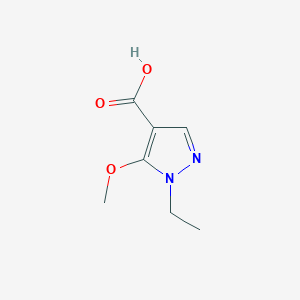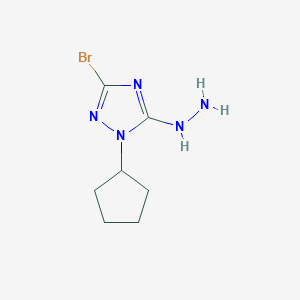
2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 4-position and an isopropyl group at the 5-position of the pyrazole ring, along with an ethanol group attached to the nitrogen at position 1.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol typically involves the iodination of a pyrazole precursor followed by the introduction of the ethanol group. One common method involves the reaction of 4-iodo-1H-pyrazole with isopropyl bromide under basic conditions to introduce the isopropyl group. This is followed by the reaction with ethylene oxide to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)acetaldehyde or 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(4-Hydro-5-isopropyl-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of 2-(4-Amino-5-isopropyl-1H-pyrazol-1-yl)ethanol or 2-(4-Hydroxy-5-isopropyl-1H-pyrazol-1-yl)ethanol.
科学的研究の応用
2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the iodine atom and the isopropyl group can influence its binding affinity and selectivity towards molecular targets.
類似化合物との比較
Similar Compounds
2-(4-Iodo-1H-pyrazol-1-yl)ethanol: Similar structure but lacks the isopropyl group at the 5-position.
2-(4-Bromo-5-isopropyl-1H-pyrazol-1-yl)ethanol: Similar structure but with a bromine atom instead of iodine.
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanol: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol lies in the combination of the iodine atom and the isopropyl group, which can influence its chemical reactivity and biological activity. The presence of the ethanol group also provides additional functionalization possibilities, making it a versatile compound for various applications.
特性
分子式 |
C8H13IN2O |
|---|---|
分子量 |
280.11 g/mol |
IUPAC名 |
2-(4-iodo-5-propan-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)8-7(9)5-10-11(8)3-4-12/h5-6,12H,3-4H2,1-2H3 |
InChIキー |
XURXWPNXZITAGC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=NN1CCO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




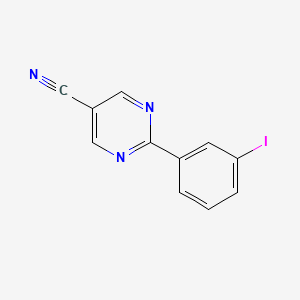
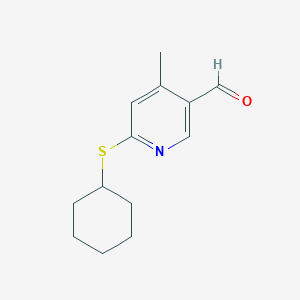
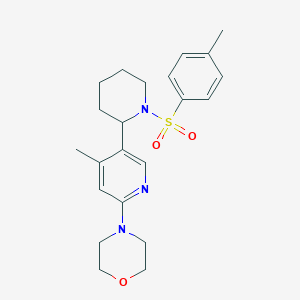
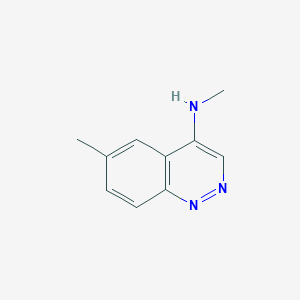
![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)
